molecular formula C6H7BLiNO2 B1173802 2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- CAS No. 1337880-72-4

2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)-

Cat. No.: B1173802
CAS No.: 1337880-72-4
InChI Key:
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Description

2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of chloro and nitro substituents on its aromatic rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and strong bases or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution of the chloro groups can lead to a variety of functionalized derivatives.

Scientific Research Applications

2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The chloro and nitro substituents can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- is unique due to its pyrazolopyridine core, which imparts distinct chemical and biological properties

Properties

CAS No.

1337880-72-4

Molecular Formula

C6H7BLiNO2

Molecular Weight

0

Origin of Product

United States

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